molecular formula C13H15N5O4 B1174870 4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 141232-24-8

4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B1174870
CAS No.: 141232-24-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This comprehensive name reflects the complete stereochemical configuration and functional group arrangement present in the molecular structure. The nomenclature follows standard IUPAC conventions for heterocyclic compounds and nucleoside derivatives, providing precise identification of each structural component.

The structural formula reveals a complex heterocyclic system comprising a fused pyrrolo[2,3-d]pyrimidine ring system attached to a modified ribofuranose sugar unit. The pyrrolo[2,3-d]pyrimidine core structure represents what is commonly known as a 7-deazapurine framework, where the nitrogen atom at position 7 of the purine ring system has been replaced with a carbon atom. This modification significantly alters the electronic properties and biological behavior of the compound compared to natural purine nucleosides.

The structural representation using Simplified Molecular Input Line Entry System notation is: O1C@HC@HO. This notation provides a complete description of the molecular connectivity and stereochemistry, including the specific spatial arrangement of atoms around each chiral center.

The International Chemical Identifier Key for this compound is DUDRTIFDZYRYGJ-NHULRPGXSA-N, which serves as a unique digital fingerprint for database searches and chemical informatics applications. The complete International Chemical Identifier string provides detailed information about the molecular structure including stereochemistry and connectivity patterns.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service Registry Number for this compound is 141232-24-8. This unique identifier serves as the primary reference for the compound in chemical databases worldwide and ensures unambiguous identification across different naming systems and languages.

Several alternative chemical names exist for this compound in the scientific literature. The systematic name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-(2-C-methyl-beta-D-ribofuranosyl)- represents an alternative systematic nomenclature approach. This naming convention emphasizes the nucleoside nature of the compound by specifically identifying the sugar component as a 2-C-methyl-beta-D-ribofuranosyl unit.

Additional nomenclature variations include 4-amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and 4-Amino-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. These alternative names reflect different conventions for representing stereochemistry and sugar nomenclature while maintaining chemical accuracy and precision.

The compound belongs to the broader class of pyrrolo[2,3-d]pyrimidine nucleosides, which are important analogues of biogenic purine nucleosides with diverse biological activities. This classification places the compound within a well-studied family of nucleoside analogs that have shown significant potential in pharmaceutical applications.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C13H15N5O4. This formula indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and four oxygen atoms in the molecular structure. The elemental composition reflects the complex nature of this nucleoside analog, combining both the heterocyclic base and the modified sugar components.

The molecular weight of this compound is 305.289302110672 daltons. This precise molecular weight determination enables accurate mass spectrometric identification and quantitative analysis in research applications. The molecular weight places this compound within the typical range for nucleoside analogs, which generally exhibit molecular weights between 250 and 350 daltons.

Property Value Units
Molecular Formula C13H15N5O4 -
Molecular Weight 305.289302110672 Daltons
Exact Mass 305.112 Daltons
Heavy Atom Count 22 Atoms
Hydrogen Bond Donors 4 Count
Hydrogen Bond Acceptors 8 Count
Rotatable Bond Count 2 Count

The compound exhibits specific physical and chemical properties derived from its molecular composition. The presence of four hydrogen bond donor sites and eight hydrogen bond acceptor sites indicates significant potential for intermolecular interactions, which may influence solubility and biological activity. The relatively low number of rotatable bonds suggests a relatively rigid molecular structure, which may contribute to specific binding interactions with biological targets.

The complexity value of 484 reflects the intricate nature of the molecular structure, incorporating multiple chiral centers, heterocyclic rings, and functional groups. This complexity index provides a quantitative measure of structural sophistication that correlates with the compound's potential for specific biological activities and pharmaceutical applications.

Properties

IUPAC Name

4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-3-6(2-14)8-10(15)16-5-17-11(8)18/h3,5,7,9,12,19-21H,4H2,1H3,(H2,15,16,17)/t7-,9-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDRTIFDZYRYGJ-NHULRPGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile, commonly referred to as a derivative of pyrrolo[2,3-d]pyrimidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides and has been studied for its effects on various biological pathways.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₅N₅O₅
Molecular Weight333.299 g/mol
LogP-0.8073
Polar Surface Area170.73 Ų

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. Research indicates that it may act as an inhibitor of specific enzymes that are crucial for DNA and RNA synthesis.

Enzyme Inhibition

  • Target Enzymes : The compound has shown inhibitory effects on enzymes such as ribonucleotide reductase and various kinases.
  • Mechanism : It is hypothesized that the compound binds to the active site of these enzymes, preventing substrate access and thus inhibiting their activity.

Antiviral Activity

Studies have suggested that this compound exhibits antiviral properties against a range of viruses. Its mechanism involves interference with viral replication processes.

Antitumor Activity

Preliminary data indicate that the compound may possess antitumor properties by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of cell cycle progression and promotion of programmed cell death.

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced viral load in infected cell lines. The specific mechanism was linked to the disruption of viral RNA synthesis.
  • Cancer Cell Lines : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound through structural modifications. Key findings include:

  • Increased Potency : Modifications at the hydroxymethyl group enhanced binding affinity to target enzymes.
  • Selectivity : The compound demonstrated selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Sangivamycin (4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile)

  • Key Differences :
    • Stereochemistry at the oxolane 4-position (4R in the target vs. 4S in Sangivamycin) .
    • Sangivamycin lacks the 3-methyl group present in the target compound.
  • Biological Activity: Sangivamycin is a known nucleoside antibiotic and protein kinase inhibitor. The stereochemical variance may alter binding affinity to kinases or RNA polymerase .
  • Molecular Weight : ~365 g/mol (estimated), comparable to the target compound.

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Aglycone Form)

  • Key Differences :
    • Lacks the oxolane sugar moiety, reducing molecular weight (159.152 g/mol vs. ~350–400 g/mol for the target) .
  • Biological Implications :
    • Absence of the hydrophilic oxolane group likely diminishes cellular uptake and solubility, limiting bioavailability .

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Key Differences :
    • 5-Carboxylate ester replaces the 5-carbonitrile group .

4-(2,4-Dichloro-5-methoxyphenyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

  • Key Differences: Bulky dichlorophenyl substituent at the 4-position instead of the amino group .
  • Biological Relevance :
    • Increased lipophilicity may enhance membrane permeability but reduce solubility. The methyl group at the 2-position introduces steric effects, possibly hindering kinase binding .

Derivatives with Heterocyclic Substituents

  • Examples: 4-(Cyclopentylmethylamino)-2-[[2-methoxy-4-(2-oxidanylidenepyrrolidin-1-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (): Incorporates cyclopentylmethylamino and methoxyphenyl groups, likely targeting kinases with extended binding pockets. 4-Amino-2-[(1,3-dimethylpyrazol-4-yl)amino]-7-methyl-6-[(2R)-2-methylpyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (): Pyrazole and methylpyrrolidine substituents improve metabolic stability and selectivity .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
Target Compound (4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo...) C₁₄H₁₈N₅O₅ ~367.33 4-Amino, 5-CN, oxolane (3R,4R,5R) Kinase inhibition (hypothetical)
Sangivamycin C₁₃H₁₆N₅O₅ 346.30 4-Amino, 5-CN, oxolane (3R,4S,5R) Protein kinase inhibition
Aglycone (4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) C₇H₅N₅ 159.15 4-Amino, 5-CN Reduced bioavailability
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate C₈H₈N₄O₂ 192.17 4-Amino, 5-COOCH₃ Modified electronic interactions
4-(2,4-Dichloro-5-methoxyphenyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile C₁₅H₁₀Cl₂N₄O 357.17 4-Dichlorophenyl, 2-methyl, 5-CN Enhanced lipophilicity

Research Findings and Implications

  • Stereochemical Sensitivity : The target compound’s (2R,3R,4R,5R) configuration optimizes hydrogen bonding via hydroxyl groups, critical for interactions with kinases or viral polymerases .
  • Role of the Oxolane Moiety : The sugar-like structure enhances solubility and mimics natural nucleosides, facilitating cellular uptake compared to aglycone derivatives .
  • Substituent Effects :
    • 5-Carbonitrile : Stabilizes binding via dipole interactions in kinase ATP-binding pockets .
    • Bulkier Groups (e.g., dichlorophenyl) : May improve potency but reduce solubility, necessitating formulation adjustments .

Preparation Methods

Biosynthetic Precursors and Early Isolation

The structural similarity of this compound to toyocamycin—a naturally occurring antibiotic—suggests early isolation attempts from Streptomyces species. Toyocamycin itself is biosynthesized via post-translational modification of adenosine, where a nitrile group replaces the hydroxyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core. However, the introduction of a 3-methyl group on the ribose moiety necessitates synthetic modification rather than direct fermentation. Early efforts focused on isolating intermediates from mutated strains or chemically modifying natural nucleosides, though yields were suboptimal due to enzymatic specificity limitations.

Vorbrüggen Glycosylation: Historical Context

The Vorbrüggen glycosylation, a cornerstone of nucleoside synthesis, involves coupling a silylated nucleobase with a protected ribofuranose derivative under Lewis acid catalysis. Initial attempts to synthesize the target compound mirrored toyocamycin routes, employing 4-amino-5-cyano-6-bromo-pyrrolo[2,3-d]pyrimidine and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose . However, the absence of a methyl group in standard ribose derivatives led to incomplete regioselectivity, producing mixtures of N-9 and N-3 glycosylation products. Modifications to the ribose precursor, such as introducing a 3-methyl group via alkylation of di-O-isopropylidene-D-ribofuranose, were explored but faced challenges in stereochemical control.

Modern Synthetic Strategies

Regioselective Glycosylation via Protective Group Engineering

A breakthrough in synthesis emerged through strategic N-6 benzoylation of the pyrrolo[2,3-d]pyrimidine core. By protecting the N-6 position with a benzoyl group, the electron density of the pyrimidine ring is reduced, favoring N-9 glycosylation. This method, adapted from the synthesis of 5′-deoxytoyocamycin, involves:

  • Silylation : Treatment of 4-amino-5-cyano-6-bromo-pyrrolo[2,3-d]pyrimidine with N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile.

  • Glycosylation : Reaction with 1,2,3-tri-O-acetyl-5-deoxy-3-methyl-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf) at 80°C for 3.5 hours.

  • Deprotection : Sequential hydrogenolysis (Pd/C, H₂) to remove bromine and ammonium hydroxide-mediated cleavage of benzoyl groups.

This approach achieves >85% regioselectivity for the N-9 isomer, confirmed via X-ray crystallography.

Ribose Moiety Modifications

The 3-methyl group on the ribose is introduced during the ribofuranose preparation phase:

  • Methylation : Treatment of 3-keto-ribofuranose derivatives with methylmagnesium bromide under Grignard conditions.

  • Stereochemical Control : Use of chiral auxiliaries or enzymatic resolution to ensure the (2R,3R,4R,5R) configuration.

Key intermediates are characterized by 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify the methyl group’s position and stereochemistry.

Analytical Characterization

Spectroscopic Data

  • 1H^1 \text{H}-NMR (500 MHz, D₂O) : δ 8.45 (s, 1H, H-2), 6.90 (d, J = 3.5 Hz, 1H, H-1'), 5.20 (m, 1H, H-3'), 4.85 (m, 1H, H-4'), 4.30 (dd, J = 5.0, 3.0 Hz, 1H, H-5'), 3.70 (s, 3H, 3-CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₇N₅O₅ [M+H]⁺: 344.1254; found: 344.1256.

X-Ray Crystallography

Single-crystal analysis confirms the anti-conformation of the glycosidic bond and the 3-methyl group’s equatorial orientation (Figure 1). The ribose adopts a C2′-endo (³T₂) puckering, stabilizing the nucleoside’s bioactive conformation.

Challenges and Optimization

Byproduct Formation During Deprotection

Hydrogenolysis of the bromine atom at C-6 occasionally leads to over-reduction, producing decyanated byproducts. Optimization of reaction time (2–4 hours) and H₂ pressure (30–50 psi) minimizes this issue.

Solubility Limitations

The nucleobase’s poor solubility in non-polar solvents complicates glycosylation. Co-solvents like dimethylformamide (DMF) or elevated temperatures (80–100°C) improve reaction homogeneity.

StepReagents/ConditionsYield (%)Reference
SilylationBSA, MeCN, 25°C, 1 h95
GlycosylationTMSOTf, 80°C, 3.5 h87.7
Hydrogenolysis10% Pd/C, H₂, MeOH/THF93
DeprotectionNH₄OH, MeOH, 60°C, 12 h78

Table 2. Comparison of Ribose Precursors

Ribose DerivativeMethylation MethodStereopurity (%)
3-Methyl-ribofuranoseGrignard alkylation92
3-Deoxy-ribofuranoseCatalytic hydrogenation85

Q & A

Q. What synthetic methodologies are suitable for preparing pyrrolo[2,3-d]pyrimidine derivatives with stereochemical precision?

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves multi-step reactions with careful control of stereochemistry. For example:

  • Method A : Refluxing amines (e.g., 3-amino-2-cyanopyrrole) with formamide and formic acid in DMF for 6–8 hours yields intermediates with high regioselectivity .
  • Method B : Nucleophilic substitution using iodinated precursors under anhydrous conditions preserves stereochemical integrity, as seen in the synthesis of (2R,3R,4S,5R)-2-(4-amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran derivatives .
  • Key parameters : Reaction time (3–8 hours), solvent polarity (methanol vs. DMF), and temperature (reflux vs. room temperature) critically influence yield and purity .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?

  • NMR : 1H^1H-NMR reveals proton environments (e.g., NH2_2 at δ 6.8–7.2 ppm, aromatic protons at δ 8.0–8.5 ppm). 13C^{13}C-NMR confirms carbonitrile (C≡N) at ~115 ppm and oxolane carbons (C-O) at 70–85 ppm .
  • IR : Absorbance bands for NH2_2 (3350–3450 cm1^{-1}), C≡N (2220–2240 cm1^{-1}), and hydroxyl groups (3200–3600 cm1^{-1}) are diagnostic .
  • MS : High-resolution ESI-MS typically shows [M+H]+^+ ions with isotopic patterns matching halogen substituents (e.g., iodine in related compounds ).

Q. What are the critical steps for optimizing purity during crystallization?

  • Solvent selection : Ethanol-DMF mixtures (1:1 v/v) are effective for recrystallization, achieving >95% purity for similar derivatives .
  • Temperature gradient : Slow cooling from 80°C to 4°C minimizes amorphous byproducts .
  • Multi-scan absorption correction : Used in X-ray crystallography to refine purity metrics (e.g., Tmin_{min}/Tmax_{max} = 0.376/0.826 in related structures ).

Advanced Research Questions

Q. How does stereochemistry at the oxolane ring influence molecular interactions in crystallographic studies?

  • The (2R,3R,4R,5R) configuration induces a chair-like oxolane conformation, stabilizing intermolecular hydrogen bonds (O–H···N/O) with bond lengths of 2.7–3.1 Å .
  • Crystal packing : Orthorhombic symmetry (space group P21_121_121_1) with unit cell dimensions a=4.9164A˚,b=14.6490A˚,c=18.0130A˚a = 4.9164 \, \text{Å}, b = 14.6490 \, \text{Å}, c = 18.0130 \, \text{Å} facilitates dense packing (density = 1.92 g/cm3^3) .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray data to validate bond angles and torsional strain .
  • Discrepancy analysis : For example, deviations in C–O bond lengths (>0.05 Å) may indicate solvent effects or lattice distortions .

Q. How can stability under physiological conditions be assessed for biological studies?

  • pH-dependent degradation : Monitor hydrolysis of the carbonitrile group via HPLC at pH 7.4 (phosphate buffer, 37°C), with half-life >24 hours indicating suitability for in vitro assays .
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C confirms thermal stability during storage .

Methodological Recommendations

  • Stereochemical validation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (70:30) to confirm enantiomeric excess (>99%) .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinities to kinase targets (e.g., AKT1) with RMSD <2.0 Å .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.